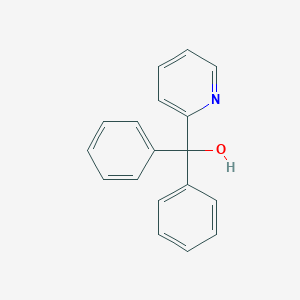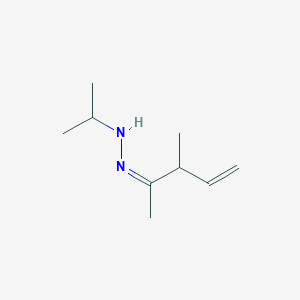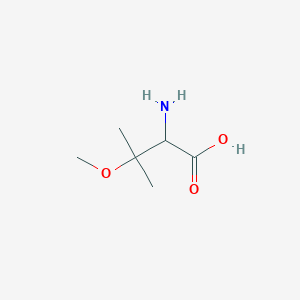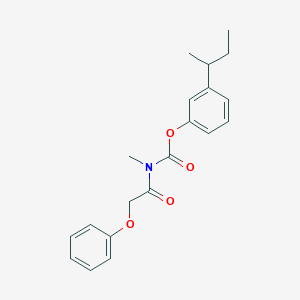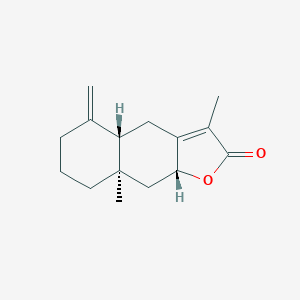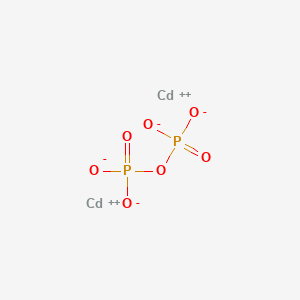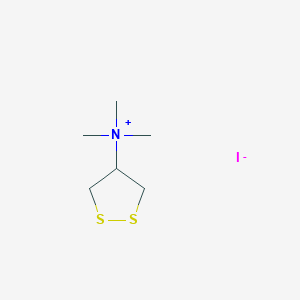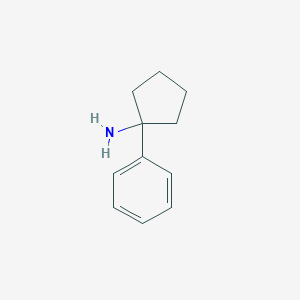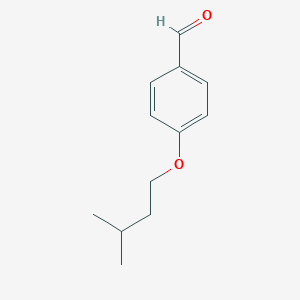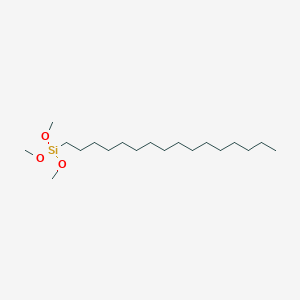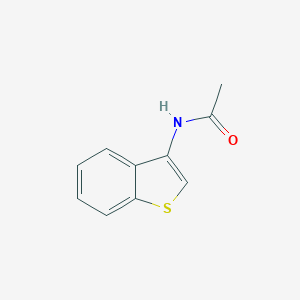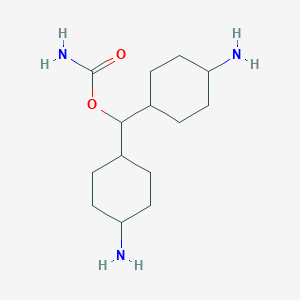![molecular formula C14H19N3O B103236 [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-28-7](/img/structure/B103236.png)
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of urea and has a unique chemical structure that makes it useful in different areas such as medicinal chemistry, biochemistry, and materials science. In
Mechanism Of Action
The mechanism of action of [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical And Physiological Effects
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been studied for its potential use as a diagnostic tool for certain diseases.
Advantages And Limitations For Lab Experiments
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea. One area of interest is its potential use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a diagnostic tool for certain diseases. Additionally, its use as a fluorescent material in materials science and its potential use in catalytic reactions are areas that warrant further investigation.
Conclusion
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has potential applications in various scientific fields. Its unique chemical structure and properties make it useful in medicinal chemistry, biochemistry, and materials science. Further research is needed to fully understand its mechanism of action and to determine its potential applications in different areas.
Synthesis Methods
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea can be synthesized through various methods. One of the most common methods is the reaction between 4-(2,4,6-Trimethylphenyl)but-3-en-2-ol and urea in the presence of a catalyst such as sulfuric acid. The reaction yields [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea as a white crystalline solid.
Scientific Research Applications
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has potential applications in various scientific fields. In medicinal chemistry, it has been studied for its anti-tumor properties and its ability to inhibit the growth of cancer cells. In biochemistry, it has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In materials science, it has been studied for its potential use as a fluorescent material.
properties
CAS RN |
17014-28-7 |
|---|---|
Product Name |
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea |
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
[(Z)-[(E)-4-(2,4,6-trimethylphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C14H19N3O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)16-17-14(15)18/h5-8H,1-4H3,(H3,15,17,18)/b6-5+,16-12- |
InChI Key |
CRWGRNBALLGNTR-YMGYJMORSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=N\NC(=O)N)/C)C |
SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=NNC(=O)N)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=NNC(=O)N)C)C |
synonyms |
4-Mesityl-3-buten-2-one semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



